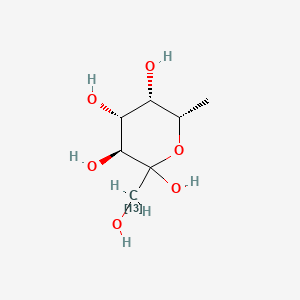

L-Fucose-1-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-[1-13C]Fucose is a labeled form of L-fucose, a six-carbon deoxy sugar that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells. The labeling with carbon-13 isotope allows for detailed metabolic studies using nuclear magnetic resonance spectroscopy and mass spectrometry. L-fucose plays a significant role in various biological processes, including cell-cell adhesion, immune response, and microbial interactions in the gut .

Wissenschaftliche Forschungsanwendungen

Antitumoranwendungen

L-Fucose-1-13C hat sich als vielversprechend in der Antitumortherapie erwiesen. Seine Einarbeitung in Krebszellen kann genutzt werden, um die Veränderungen in der Glykosylierung zu überwachen und zu untersuchen, die in Tumorzellen auftreten . Dies kann helfen, die Tumormikroumgebung zu verstehen und gezielte Therapien zu entwickeln.

Gastrointestinale Gesundheit

Forschungsergebnisse deuten darauf hin, dass this compound durch Beeinflussung der Darmflora Darmerkrankungen lindern kann . Es kann als Biomarker für die Darmgesundheit dienen und die Entwicklung präbiotischer Therapien unterstützen.

Lebensmittelindustrie-Emulgator

In der Lebensmittelindustrie kann this compound aufgrund seiner einzigartigen Eigenschaften als Emulgator eingesetzt werden . Es kann dazu beitragen, stabile Lebensmittelprodukte zu schaffen und die Haltbarkeit und Qualität von Lebensmitteln zu verbessern.

Funktionelle Lebensmittel

This compound wird in funktionellen Lebensmitteln aufgrund seiner gesundheitlichen Vorteile verwendet . Es kann den Nährwert von Lebensmitteln verbessern und Nahrungsergänzungsmittel unterstützen, die auf die Verbesserung von Gesundheit und Wohlbefinden abzielen.

Anti-Aging-Hautpflege

Die Verbindung findet Anwendung in Anti-Aging-Hautpflegeprodukten. Seine Rolle bei der Hautfeuchtigkeit und -elastizität macht es zu einer wertvollen Komponente in kosmetischen Formulierungen .

Neurotransmission und kognitive Gesundheit

This compound wurde als ein Monosaccharid-Neuromodulator identifiziert, der die exzitatorische Neurotransmission und die Langzeitpotenzierung im Gehirn verbessert . Dies eröffnet Möglichkeiten für seinen Einsatz bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit.

Immunmodulation

This compound kann unreife myeloide Zellen in Richtung spezifischer dendritischer Zellpopulationen polarisieren, wodurch die Antigenaufnahme und -verarbeitung verbessert wird . Dies hat Auswirkungen auf die Impfstoffentwicklung und Immuntherapien.

Biosensorik und diagnostische Werkzeuge

Die einzigartige Struktur der Verbindung ermöglicht ihren Einsatz in Biosensoranwendungen zum Nachweis verschiedener biologischer Prozesse . Es kann Teil von diagnostischen Werkzeugen sein, die den Gesundheitszustand oder das Vorhandensein bestimmter Biomarker überwachen.

Wirkmechanismus

Target of Action

L-Fucose-1-13C primarily targets dendritic cells (DCs) , specifically cDC1 and moDC subsets . Dendritic cells are central initiators of immune responses in the body, playing a crucial role in the detection of tumor antigens, recruitment of adaptive immune cells to the tumor microenvironment, and elimination of pre-malignant and early-stage tumor cells .

Mode of Action

L-Fucose-1-13C interacts with its targets by polarizing immature myeloid cells towards specific DC subsets . In vitro, L-Fucose-1-13C treatment enhances antigen uptake and processing of DCs . This interaction results in an increase in the stimulation of T cell populations .

Biochemical Pathways

L-Fucose-1-13C affects the fucosylation pathway in mammalian cells . Fucosylated glycans are constructed by fucosyltransferases, which require the substrate GDP-fucose . Two pathways for the synthesis of GDP-fucose operate in mammalian cells: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway .

Result of Action

The result of L-Fucose-1-13C’s action is an enhancement of the immunostimulatory activity of dendritic cells . This leads to an increase in the stimulation of T cell populations , which can have significant implications for immune response, particularly in the context of cancer immunotherapy .

Biochemische Analyse

Biochemical Properties

L-Fucose-1-13C plays a significant role in biochemical reactions. It is metabolized by gut microorganisms, which produce short-chain fatty acids that are absorbed by epithelial cells and used as energy sources or signaling molecules . The carbon flux in L-Fucose-1-13C metabolism by gut microorganisms is distinct from that in other sugar metabolisms because of cofactor imbalance and low efficiencies in energy synthesis of L-Fucose-1-13C metabolism .

Cellular Effects

L-Fucose-1-13C has profound effects on various types of cells and cellular processes. For instance, it can be used to enhance the immunostimulatory activity of dendritic cells (DCs). L-Fucose-1-13C polarizes immature myeloid cells towards specific DC subsets, specifically cDC1 and moDC subsets . In vitro, L-Fucose-1-13C treatment enhances antigen uptake and processing of DCs .

Molecular Mechanism

The molecular mechanism of L-Fucose-1-13C involves its interactions with biomolecules and changes in gene expression. For instance, L-Fucose-1-13C-treated DCs increase stimulation of T cell populations . This suggests that L-Fucose-1-13C may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of L-Fucose-1-13C vary with different dosages in animal models. For instance, L-Fucose-1-13C has been shown to promote neurogenesis and gliogenesis derived from enteric neural precursor cells by inhibiting the SMAD2 signaling, thus facilitating enteric nervous system regeneration and gastrointestinal motility recovery in type 1 diabetic mice .

Metabolic Pathways

L-Fucose-1-13C is involved in several metabolic pathways. It is metabolized by gut microorganisms into short-chain fatty acids . The metabolic steps of the fuculose-1-phosphate pathway are also involved in the metabolism of L-Fucose-1-13C .

Transport and Distribution

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-[1-13C]Fucose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. One common method involves the enzymatic conversion of L-fuculose to L-fucose using fucose isomerase. The optimal conditions for this reaction are typically around 40°C and pH 10, with manganese ions as cofactors .

Industrial Production Methods: Industrial production of L-[1-13C]Fucose often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are designed to overproduce L-fucose by optimizing metabolic pathways and fermentation conditions. The product is then purified using techniques such as high-performance liquid

Eigenschaften

IUPAC Name |

(3S,4R,5S,6S)-2-(hydroxy(113C)methyl)-6-methyloxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-3-4(9)5(10)6(11)7(12,2-8)13-3/h3-6,8-12H,2H2,1H3/t3-,4+,5+,6-,7?/m0/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDAKKGEZOUGCL-HDNRTSKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)([13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

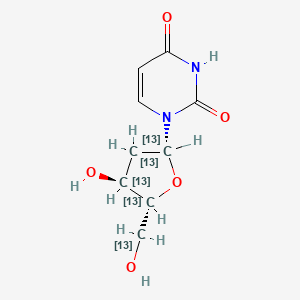

![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)

![[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate](/img/structure/B583592.png)